molecular formula C21H22N2O5 B1240087 2-(3-methyl-1-oxo-2-isoquinolinyl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(3-methyl-1-oxo-2-isoquinolinyl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B1240087
M. Wt: 382.4 g/mol
InChI Key: CAZGIWNATCYFBK-UHFFFAOYSA-N
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Description

2-(3-methyl-1-oxo-2-isoquinolinyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a member of isoquinolines.

Scientific Research Applications

Antitumor Activity

A series of 3-benzyl-substituted-4(3H)-quinazolinones, closely related to 2-(3-methyl-1-oxo-2-isoquinolinyl)-N-(3,4,5-trimethoxyphenyl)acetamide, were synthesized and demonstrated significant in vitro antitumor activity. These compounds showed broad-spectrum antitumor effects, with some being more potent than the control 5-FU ((Al-Suwaidan et al., 2016)).

Vibrational Spectroscopy and Molecular Docking Studies

A study reported a comprehensive structural and vibrational analysis of a similar compound, 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide. This study included molecular electrostatic potential, frontier molecular orbital analysis, and nonlinear optical properties, indicating potential in molecular docking and inhibitory activity against BRCA2 complex (El-Azab et al., 2016).

Therapeutic Efficacy in Japanese Encephalitis

A novel anilidoquinoline derivative, structurally related to the compound , showed promising therapeutic efficacy in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects in vitro (Ghosh et al., 2008).

Synthesis and Anticancer Activity of Coumarin Derivatives

Research involving the synthesis of novel 3,4,5-trimethoxyphenyl coumarin derivatives, related to the target compound, revealed potent antitumor activity against various human cancer cell lines, surpassing the effectiveness of 5-fluorouracil in some cases (Shi et al., 2020).

Cytotoxic Activity Against Breast Cancer Cell Lines

A novel compound derived from the scaffolds of indibulin and combretastatin, sharing a structural motif with the target compound, displayed good cytotoxicity against cancerous cell lines and low toxicity against normal cells (Moghadam & Amini, 2018).

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

2-(3-methyl-1-oxoisoquinolin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C21H22N2O5/c1-13-9-14-7-5-6-8-16(14)21(25)23(13)12-19(24)22-15-10-17(26-2)20(28-4)18(11-15)27-3/h5-11H,12H2,1-4H3,(H,22,24)

InChI Key

CAZGIWNATCYFBK-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2C(=O)N1CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1=CC2=CC=CC=C2C(=O)N1CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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